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Compound of Interest

Compound Name: 7-Chlorocinnolin-3-ol

Cat. No.: B010929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data for 7-Chlorocinnolin-3-ol
and a structurally related compound, 6-chloro-4-hydroxyquinoline. Due to the limited availability

of public experimental data for 7-Chlorocinnolin-3-ol, this document leverages data from its

structural analog to provide a comprehensive overview of the expected analytical

characteristics and the methodologies for their determination. This approach allows for a

foundational understanding and a predictive framework for researchers working with novel

cinnoline derivatives.

Data Presentation: A Comparative Analysis
The following tables summarize the available and predicted analytical data for 7-
Chlorocinnolin-3-ol and the experimentally determined data for 6-chloro-4-hydroxyquinoline.

This side-by-side comparison highlights the similarities and differences in their physicochemical

properties.

Table 1: Physicochemical Properties
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Property
7-Chlorocinnolin-3-
ol

6-chloro-4-
hydroxyquinoline

Data Source

Molecular Formula C₈H₅ClN₂O C₉H₆ClNO PubChem

Molecular Weight 180.59 g/mol 179.60 g/mol PubChem[1]

Melting Point Not available 269 °C (lit.) ChemicalBook[2]

Appearance Predicted: Solid Solid Sigma-Aldrich[3]

XLogP3 (Predicted) 1.0 1.2 PubChem[1]

Table 2: Spectroscopic Data Comparison

Spectroscopic Data
7-Chlorocinnolin-3-ol
(Predicted/General)

6-chloro-4-
hydroxyquinoline
(Experimental)

¹H NMR

Aromatic protons expected in

the range of 7.0-8.5 ppm. A

broad singlet for the N-H

proton.

Aromatic protons and a

hydroxyl proton, with chemical

shifts influenced by the

quinoline ring system.

¹³C NMR

Aromatic carbons expected in

the range of 110-150 ppm. A

carbonyl-like carbon from the

lactam form.

Aromatic carbons and a

carbon bearing the hydroxyl

group, with chemical shifts

characteristic of the quinoline

core.

IR Spectroscopy

Characteristic peaks for N-H

stretching (around 3200-3400

cm⁻¹), C=O stretching (around

1650-1680 cm⁻¹), and C-Cl

stretching.

Characteristic peaks for O-H

stretching, C=C and C=N

stretching in the aromatic

system, and C-Cl stretching.

Mass Spectrometry

Expected molecular ion peak

[M]+ at m/z 180 and [M+2]+ at

m/z 182 (due to ³⁵Cl and ³⁷Cl

isotopes).

Molecular ion peak [M]+ at m/z

179 and [M+2]+ at m/z 181.

The top peak in the GC-MS is

at m/z 151.[1]
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Experimental Protocols
Detailed methodologies for the key analytical experiments are crucial for reproducibility and

validation.

1. Synthesis of 6-chloro-4-hydroxyquinoline:

A common route to synthesizing 4-hydroxyquinolines is through the Conrad-Limpach synthesis.

This involves the condensation of an aniline with a β-ketoester followed by cyclization at high

temperatures. For 6-chloro-4-hydroxyquinoline, the synthesis would proceed as follows:

Step 1: Condensation: 4-chloroaniline is reacted with diethyl malonate at elevated

temperatures to form the corresponding anilinocrotonate.

Step 2: Cyclization: The intermediate is heated in a high-boiling point solvent, such as

Dowtherm A, to induce cyclization and form the 6-chloro-4-hydroxyquinoline.

Step 3: Purification: The product is then purified by recrystallization from a suitable solvent,

such as ethanol or acetic acid.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A 5-10 mg sample of the compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher

spectrometer. Standard parameters include a 30-degree pulse width, a 2-second relaxation

delay, and 16-64 scans.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically

with a proton-decoupling sequence. A larger number of scans (1024 or more) is usually

required due to the lower natural abundance of the ¹³C isotope.

3. Infrared (IR) Spectroscopy:

Sample Preparation: A small amount of the solid sample is mixed with dry potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance

(ATR) IR, the solid sample is placed directly on the ATR crystal.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹ using a

Fourier Transform Infrared (FTIR) spectrometer.

4. Mass Spectrometry (MS):

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a chromatographic separation method like Gas Chromatography (GC) or

Liquid Chromatography (LC).

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization

techniques for such molecules.

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass

analyzer (e.g., quadrupole, time-of-flight).

Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the analysis of 7-
Chlorocinnolin-3-ol and related compounds.
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Caption: Analytical workflow for the characterization of a synthesized compound.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b010929?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Surface Receptor

Kinase A

Activates

Kinase B

Phosphorylates

Transcription Factor

Activates

Gene Expression

Regulates

7-Chlorocinnolin-3-ol
(Hypothetical Inhibitor)

Inhibits

Click to download full resolution via product page

Caption: Hypothetical signaling pathway showing the potential role of a cinnoline compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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